7-chloro-1,2-dimethyl-1H-benzo[d]imidazole
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Overview
Description
7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The presence of a chlorine atom at the 7th position and methyl groups at the 1st and 2nd positions of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with chloroacetic acid under acidic conditions, followed by methylation using methyl iodide . Another approach includes the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The process involves the use of robust catalysts and optimized reaction conditions to achieve efficient cyclization and chlorination .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 7-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can inhibit the growth of microorganisms and cancer cells. The compound’s ability to interfere with cellular pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the chlorine atom, resulting in different chemical properties.
7-Chloro-1H-benzo[d]imidazole: Lacks the methyl groups, affecting its reactivity and biological activity.
1H-benzo[d]imidazole: The parent compound, which serves as a basis for various derivatives.
Uniqueness: 7-Chloro-1,2-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both chlorine and methyl groups, which enhance its chemical stability and biological activity. These substituents allow for specific interactions with molecular targets, making it a valuable compound in research and industry .
Properties
CAS No. |
75438-02-7 |
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Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
7-chloro-1,2-dimethylbenzimidazole |
InChI |
InChI=1S/C9H9ClN2/c1-6-11-8-5-3-4-7(10)9(8)12(6)2/h3-5H,1-2H3 |
InChI Key |
YELUSMFLNGPGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C(=CC=C2)Cl |
Origin of Product |
United States |
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